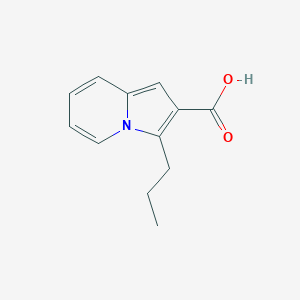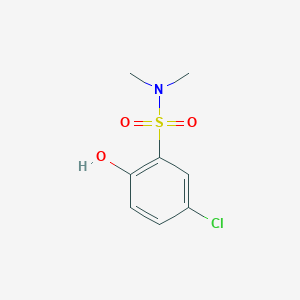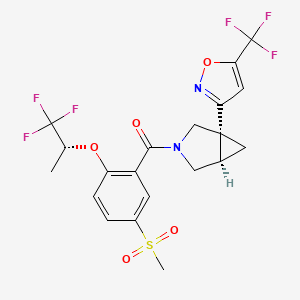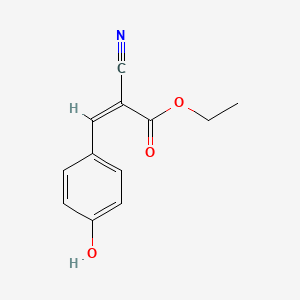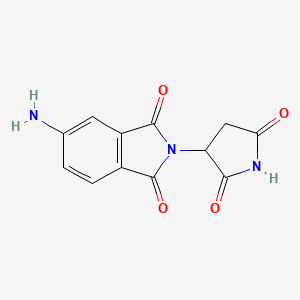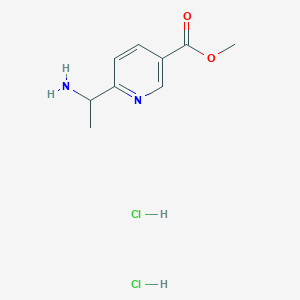![molecular formula C10H12Cl2N2O B6604154 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride CAS No. 859239-17-1](/img/structure/B6604154.png)
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . This compound is characterized by the presence of a pyridine ring and a furan ring, which are connected through a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride typically involves the reaction of pyridin-3-ylmethanamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted aralkylamines
Scientific Research Applications
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride involves its interaction with molecular targets such as cytochrome P450 enzymes. The compound acts as an inhibitor of these enzymes, particularly cytochrome P450 2D6 and 2A6 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of substrates and leading to altered pharmacokinetics of drugs metabolized by these enzymes .
Comparison with Similar Compounds
Similar Compounds
(5-pyridin-3-ylfuran-2-yl)methanamine: A similar compound with a slightly different structure.
N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride is unique due to its specific combination of a pyridine ring and a furan ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZSVVQGPGXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
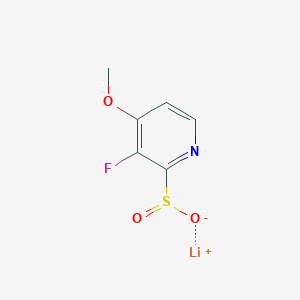
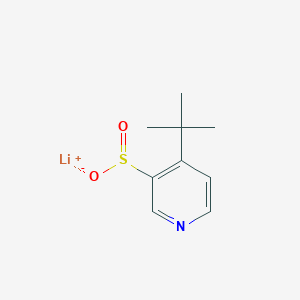
![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)
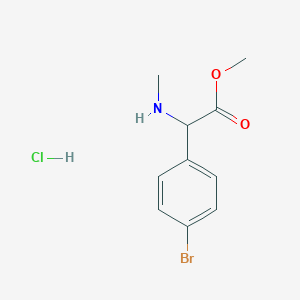

![ethyl2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)
